molecular formula C6H6BrClN2 B12463947 5-bromo-4-chloro-N-methylpyridin-2-amine

5-bromo-4-chloro-N-methylpyridin-2-amine

Cat. No.: B12463947
M. Wt: 221.48 g/mol
InChI Key: XJVGEKBTLBPLOS-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-N-methylpyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and a methylamine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-N-methylpyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of N-methylpyridin-2-amine. The reaction conditions often include the use of bromine and chlorine sources in the presence of a catalyst or under specific temperature conditions to achieve the desired substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-chloro-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methylamine group can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-methylpyridine: Similar in structure but with a methyl group instead of a methylamine group.

    2-Amino-5-bromo-4-methylpyridine: Contains an amino group instead of a methylamine group.

    5-Bromo-2-chloro-4-picoline: Another structurally related compound with different substituents.

Uniqueness

5-Bromo-4-chloro-N-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and methylamine groups makes it a versatile intermediate for various synthetic applications and enhances its potential as a pharmacologically active compound.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

5-bromo-4-chloro-N-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrClN2/c1-9-6-2-5(8)4(7)3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

XJVGEKBTLBPLOS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=C1)Cl)Br

Origin of Product

United States

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